
4-Hydroxypyridine-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypyridine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C7H5NO5. It is a derivative of pyridine, featuring hydroxyl and carboxyl functional groups. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyridine-2,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with oxidizing agents. One common method includes the oxidation of 4-hydroxypyridine-2-carboxylic acid using potassium permanganate or other strong oxidizers under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxypyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, leading to the formation of dihydroxypyridine derivatives.
Substitution: The hydroxyl and carboxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Complex pyridine derivatives with additional functional groups.
Reduction Products: Dihydroxypyridine derivatives.
Substitution Products: Halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxypyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxypyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as glutamate decarboxylase, affecting the metabolic pathways in which these enzymes are involved. The hydroxyl and carboxyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid): Similar structure but different positional isomers.
Pyridine-2,5-dicarboxylic acid: Lacks the hydroxyl group, leading to different chemical properties.
2,6-Dihydroxypyridine: Contains two hydroxyl groups but lacks carboxyl groups.
Uniqueness: 4-Hydroxypyridine-2,5-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H5NO5 |
|---|---|
Peso molecular |
183.12 g/mol |
Nombre IUPAC |
4-oxo-1H-pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-5-1-4(7(12)13)8-2-3(5)6(10)11/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
Clave InChI |
ONTUGERKWCTYSU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C(C1=O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



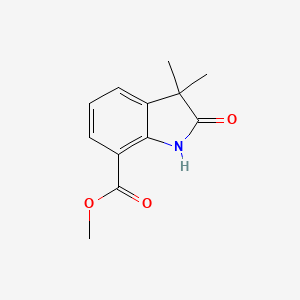


![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
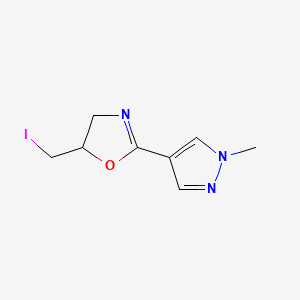
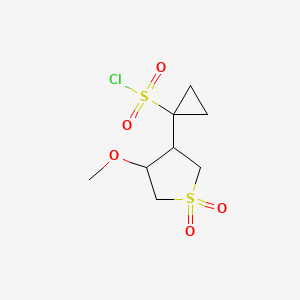
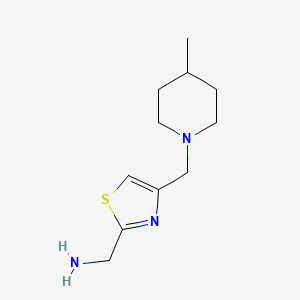
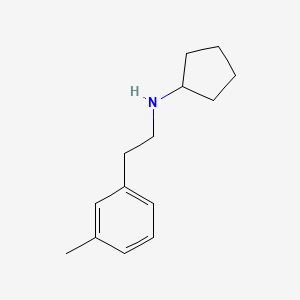
![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)

![3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)

